Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ureido group: This step involves the reaction of the piperidine derivative with an isocyanate to form the ureido linkage.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((3-(2-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-(2-fluorophenyl)ureido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate
Uniqueness
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound belongs to the class of piperidine derivatives and features a piperidine ring substituted with a ureido group and an ethoxyphenyl moiety. Its structure can be represented as follows:
Synthesis:
The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.
- Introduction of the Ureido Group: Reaction with isocyanates to form the ureido linkage.
- Attachment of the Phenyl Group: Coupling reactions, such as Suzuki-Miyaura coupling, utilizing palladium catalysts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ureido group can form hydrogen bonds with amino acid residues in enzyme active sites, while the phenyl group participates in hydrophobic interactions, modulating protein activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating strong potency .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It acts as a selective inhibitor for certain protein tyrosine phosphatases (PTPs), which are implicated in various signaling pathways related to cancer progression . The inhibition of PTP1B has been particularly noted, with binding affinities in the nanomolar range, suggesting its potential as a therapeutic agent in metabolic disorders like diabetes .
Case Studies
-
In vitro Studies on Cancer Cells:
- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours.
- Mechanistic studies indicated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction.
- PTP Inhibition Studies:
Data Tables
Activity | IC50 (µM) | Ki (µM) | Cell Line |
---|---|---|---|
Anticancer (MCF-7) | 10 | N/A | Breast Cancer |
PTP1B Inhibition | N/A | 0.00068 | N/A |
Cytotoxicity (HeLa Cells) | 5 | N/A | Cervical Cancer |
Properties
IUPAC Name |
phenyl 4-[[(2-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-28-20-11-7-6-10-19(20)24-21(26)23-16-17-12-14-25(15-13-17)22(27)29-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRKFIZHBFQURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.